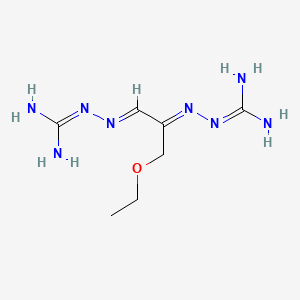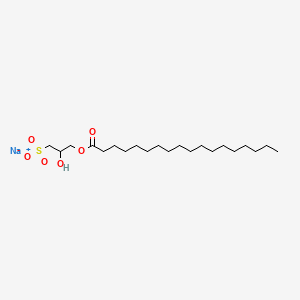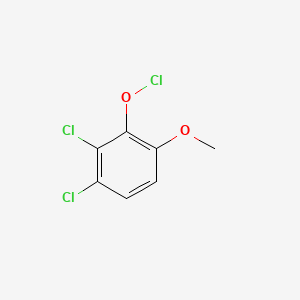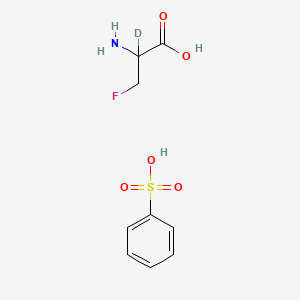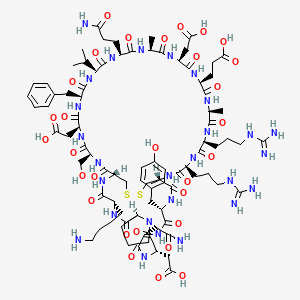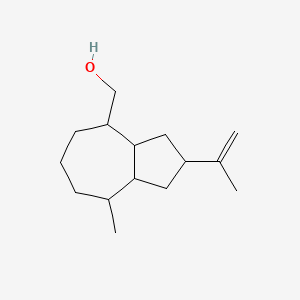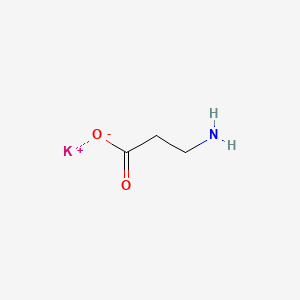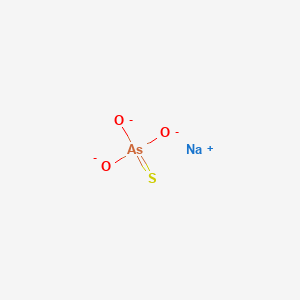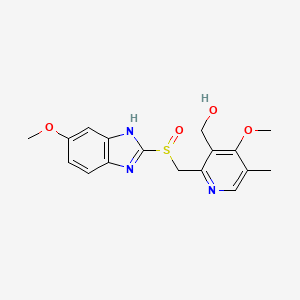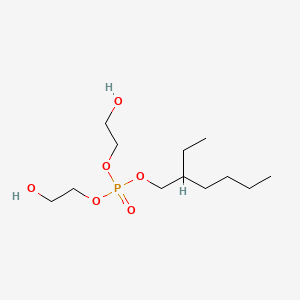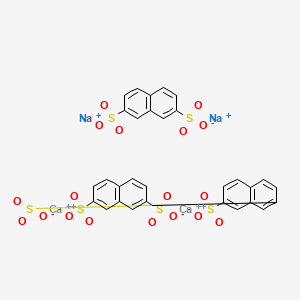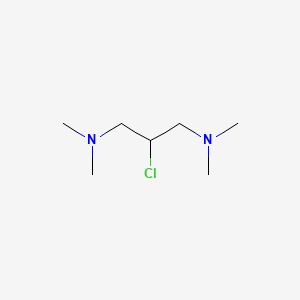
2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is an organic compound with the molecular formula C7H17ClN2. It is a tertiary amine with a chloro substituent, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves the reaction of N,N,N’,N’-tetramethylpropane-1,3-diamine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted amines, thiols, and ethers.
Oxidation: N-oxides are the primary products.
Reduction: The primary amine is the major product.
Aplicaciones Científicas De Investigación
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with nucleophiles due to the presence of the chloro group. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or metal ion .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylpropane-1,3-diamine: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-N,N-dimethylethylamine: Has a similar structure but with fewer methyl groups, leading to different reactivity and applications.
2-Chloro-N,N-diethylethylamine: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties
Uniqueness
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its combination of a chloro substituent and multiple methyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
Número CAS |
40550-12-7 |
|---|---|
Fórmula molecular |
C7H17ClN2 |
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C7H17ClN2/c1-9(2)5-7(8)6-10(3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
SCMRSXYMRBPCRB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CN(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


